[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide
Description
[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide (CAS: 386229-80-7) is a thiol-reactive reagent with the molecular formula C₁₂H₂₀NO₂S₂Br and a molecular weight of 354.32 g/mol . Structurally, it consists of a toluenethiosulfonate group (a benzene ring substituted with a sulfonate-thio moiety) linked to a trimethylammoniumethyl chain, imparting a permanent positive charge. Key properties include:
Properties
IUPAC Name |
trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20NO2S2/c1-11-5-7-12(8-6-11)17(14,15)16-10-9-13(2,3)4/h5-8H,9-10H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKLNOIJTVNFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NO2S2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Toluenethiosulfonate Salts
A primary method involves the reaction of sodium toluenethiosulfonate with 2-bromoethyltrimethylammonium bromide via an SN2 mechanism. This approach mirrors the synthesis of analogous methanethiosulfonate derivatives.
Procedure :
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Reactants : Sodium toluenethiosulfonate (1.2 equiv), 2-bromoethyltrimethylammonium bromide (1.0 equiv).
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Solvent : Anhydrous dimethylformamide (DMF) or aqueous ethanol.
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Conditions : 60–80°C, 12–24 hours under nitrogen atmosphere.
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Workup : Precipitation in cold diethyl ether, followed by vacuum drying.
This method yields ~75–85% product purity, with residual salts removed via recrystallization from ethanol/water. The reaction’s efficiency depends on the nucleophilicity of the toluenethiosulfonate anion and the leaving group ability of bromide.
Quaternization of Tertiary Amines
An alternative route involves alkylating a tertiary amine precursor with toluenethiosulfonate ethyl bromide. This method adapts protocols from acryloyloxyethyltrimethylammonium chloride synthesis.
Procedure :
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Reactants : Toluenethiosulfonate ethyl bromide (1.0 equiv), trimethylamine (1.5 equiv).
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Solvent : Methanol or aqueous acetone.
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Conditions : 40–65°C, 6–8 hours at atmospheric pressure.
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Catalyst : Basic anion exchange resin (e.g., Amberlite IRA-400).
The reaction proceeds via nucleophilic attack of trimethylamine on the ethyl bromide, forming the quaternary ammonium center. Post-reaction, the catalyst is filtered, and water is removed via rotary evaporation. Final purification involves vacuum drying at 80°C, achieving >90% conversion.
Direct Thiosulfonation of Trimethylammonium Ethyl Thiols
A less common but viable method involves reacting 2-(trimethylammonium)ethyl thiol with toluenesulfonyl chloride:
Procedure :
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Reactants : 2-(Trimethylammonium)ethyl thiol hydrochloride (1.0 equiv), toluenesulfonyl chloride (1.1 equiv).
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Solvent : Dichloromethane with triethylamine (1.2 equiv) as a base.
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Conditions : 0°C to room temperature, 4–6 hours.
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Workup : Extraction with brine, drying over MgSO, and solvent evaporation.
This method faces challenges due to thiol oxidation but achieves ~60–70% yield when conducted under inert conditions.
Optimization of Reaction Conditions
Temperature and Solvent Effects
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Polar aprotic solvents (DMF, acetonitrile) enhance SN2 reactivity by stabilizing ionic intermediates.
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Elevated temperatures (60–80°C) accelerate substitution but risk decomposition of the thiosulfonate group.
Table 1 : Solvent Impact on Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 85 |
| Ethanol | 60 | 72 |
| Acetonitrile | 70 | 78 |
Catalytic Enhancements
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Anion exchange resins (e.g., Amberlite) improve quaternization efficiency by scavenging bromide ions.
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Polymerization inhibitors (e.g., hydroquinone) prevent unwanted radical reactions during prolonged heating.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Industrial-Scale Production Insights
Adapting methodologies from acryloyloxyethyltrimethylammonium chloride synthesis, large-scale production involves:
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Continuous distillation to remove byproducts (e.g., HO, excess trimethylamine).
Applications in Biochemical Research
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: This compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide is used as a reagent for the modification of sulfhydryl groups in proteins and peptides. It is also employed in the synthesis of sulfur-containing compounds .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is particularly useful in labeling and detecting sulfhydryl groups in proteins .
Medicine
In the medical field, this compound is used in the development of diagnostic assays and therapeutic agents. It is also explored for its potential in drug delivery systems .
Industry
Industrially, this compound finds applications in the production of specialty chemicals and in the formulation of biochemical reagents for research and development .
Mechanism of Action
The mechanism of action of [2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide involves the modification of sulfhydryl groups in proteins and peptides. The compound reacts with the thiol groups, forming a covalent bond and resulting in the formation of a stable thiosulfonate linkage. This modification can alter the activity, structure, and function of the target proteins .
Comparison with Similar Compounds
Comparison with Similar Thiol-Reactive Compounds
Structural and Chemical Properties
The table below compares [2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide with key analogs:
Key Observations :
- Aromatic vs. Aliphatic Backbone : The toluenethiosulfonate variant () contains a benzene ring, enhancing lipophilicity compared to MTSET’s aliphatic methanethiosulfonate group. This may influence membrane permeability and target accessibility .
- Charge and Solubility : Both MTSET and the toluenethiosulfonate analog are positively charged, but the latter’s aromatic structure may reduce water solubility compared to MTSET .
- Functional Tags : MTSEA-biotin includes a biotin moiety for affinity-based assays, a feature absent in the toluenethiosulfonate compound .
Thiol Reactivity
All listed compounds react with cysteine residues via disulfide bond formation. However:
- Membrane Impermeability : MTSET and the toluenethiosulfonate analog are membrane-impermeable due to their positive charge, making them ideal for labeling extracellular cysteine residues in proteins like ion channels or transporters .
- Charge-Dependent Selectivity : Negatively charged MTSES preferentially modifies cytoplasmic cysteines in membrane-spanning domains, while positively charged analogs (MTSET, toluenethiosulfonate) target periplasmic or extracellular sites .
Advantages and Limitations
Biological Activity
Overview
[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide is a water-soluble compound with significant biological activity, particularly in the modification of sulfhydryl groups in proteins and peptides. Its molecular formula is C₁₂H₂₀BrNO₂S₂, and it has a molecular weight of 354.32 g/mol. This compound is primarily utilized in biochemical research for its ability to label and detect thiol groups, which play critical roles in various biological processes.
The biological activity of this compound is primarily attributed to its interaction with sulfhydryl groups in proteins. The compound forms covalent bonds with these thiol groups, resulting in stable thiosulfonate linkages. This modification can alter the structure and function of proteins, thereby influencing their biological activities.
Applications in Biological Research
- Protein-Protein Interactions : The compound is employed to study interactions between proteins by labeling specific thiol groups, allowing researchers to track and analyze these interactions.
- Enzyme Mechanisms : It aids in understanding enzyme function by modifying active sites containing sulfhydryl groups, which can help elucidate the enzyme's catalytic mechanisms.
- Diagnostic Assays : In medical research, it has potential applications in developing diagnostic tools that rely on detecting modified proteins.
Case Studies and Research Findings
- Protein Labeling : A study demonstrated that this compound effectively labels cysteine residues in proteins, facilitating the analysis of protein conformational changes during enzymatic reactions. This labeling was crucial for understanding the dynamics of enzyme action under varying conditions.
- Therapeutic Potential : Research explored the compound's use in drug delivery systems, where it was shown to enhance the solubility and stability of therapeutic agents by modifying their surface properties. This modification improved cellular uptake and bioavailability.
- Enzyme Activity Modulation : A detailed investigation into its effects on specific enzymes revealed that the compound could either inhibit or enhance enzymatic activity depending on the concentration and specific conditions of the assay. This duality makes it a valuable tool for probing enzyme kinetics.
Comparative Analysis with Similar Compounds
| Compound Name | Water Solubility | Reactivity with Thiols | Unique Properties |
|---|---|---|---|
| This compound | High | Yes | Stable thiosulfonate linkage |
| [2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide | Moderate | Yes | Less hydrophobic |
| [2-(Trimethylammonium)ethyl] Benzenethiosulfonate Bromide | Low | Yes | More hydrophobic |
This table illustrates how this compound stands out due to its high water solubility and specific reactivity profile, making it particularly suitable for biochemical applications where solubility is crucial.
Q & A
Q. What are the standard protocols for using this compound in thiol-specific protein modification?
The compound reacts rapidly with cysteine residues via thiol-disulfide exchange, forming mixed disulfides. A typical protocol involves:
- Step 1 : Prepare a 10–100 mM stock solution in ultrapure water or DMSO (ensure compatibility with the target protein’s buffer).
- Step 2 : Incubate the protein (1–10 µM) with the compound at a 10:1 molar ratio (reagent:protein) for 5–30 minutes at 4–25°C .
- Step 3 : Quench excess reagent with 2–5 mM β-mercaptoethanol or DTT, followed by dialysis or gel filtration.
Note: Reaction efficiency depends on cysteine accessibility; use site-directed mutagenesis to introduce cysteine residues in target regions (e.g., ion channel pores) .
Q. How should this compound be stored to maintain stability?
- Store desiccated at -20°C in airtight, light-protected vials.
- Avoid repeated freeze-thaw cycles: aliquot working solutions.
- In aqueous buffers (pH 6–8), the compound is stable for ≤24 hours at 4°C .
Q. What are its primary applications in structural biology?
This reagent is widely used to:
- Probe ion channel architecture (e.g., GABAA receptor, lactose permease) by covalent modification of engineered cysteines, enabling mapping of pore-lining residues .
- Analyze transmembrane domain dynamics in transporters (e.g., bile acid transporter SLC10A2) to identify functional residues .
- Study mechanosensitive channels (e.g., MscL) by assessing accessibility of cysteine mutants to sulfhydryl reagents .
Advanced Research Questions
Q. How can kinetic parameters of cysteine modification be quantified for mechanistic studies?
Use stopped-flow spectroscopy or patch-clamp electrophysiology to measure reaction rates:
- Rate constant (k) : Monitor fluorescence quenching (e.g., pyrene maleimide) or current changes in ion channels post-modification .
- Data interpretation : Fit time-dependent data to a single-exponential equation: I/I0 = e<sup>(-k[reagent]t)</sup>, where I is current/fluorescence intensity .
Example: In KCNQ2 channels, MTSET modification reduced current by >80% within 2 minutes (k = 450 M<sup>-1</sup>s<sup>-1</sup>) .
Q. How do discrepancies in modification efficiency arise across studies, and how can they be resolved?
Common sources of contradiction include:
- Cysteine accessibility : Structural variations (e.g., open vs. closed channel states) alter reagent binding. Use state-specific ligands (e.g., channel agonists) during modification .
- Buffer interference : Thiol-containing buffers (e.g., Tris) or divalent cations (Mg<sup>2+</sup>) may quench reactivity. Optimize with HEPES-based buffers and EDTA .
- Purity : Commercial batches may vary in active reagent content. Validate via NMR or HPLC before use .
Q. What advanced techniques complement this compound’s use in protein engineering?
- Cryo-EM/X-ray crystallography : Capture structural changes post-modification (e.g., MscL channel gating) .
- Single-molecule FRET : Monitor real-time conformational dynamics in transporters .
- Molecular dynamics simulations : Predict solvent-accessible cysteine positions to guide mutagenesis .
Methodological Optimization
Q. How can non-specific binding be minimized in complex biological systems?
- Pre-blocking : Treat samples with 1–5 mM neutral thiols (e.g., glutathione) before adding the reagent.
- Dosage titration : Use the lowest effective concentration (typically 0.1–1 mM) to avoid off-target effects .
- Control experiments : Compare results with a non-reactive cysteine mutant (e.g., serine substitution) .
Q. What are the quantitative limits for detecting disulfide formation?
- Sensitivity : Mass spectrometry (MS) detects modifications at ≥1% abundance.
- Table : Comparison of analytical methods:
| Method | Detection Limit | Throughput | Cost |
|---|---|---|---|
| LC-MS/MS | 0.1–1 pmol | Low | High |
| Ellman’s assay | 1–10 µM | High | Low |
| Electrophysiology | Single-channel | Medium | Medium |
Recommendation: Combine LC-MS/MS for specificity with electrophysiology for functional validation .
Safety and Compliance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
